1H-2-Benzopyran-1-one, 6,8-dimethoxy-3-[(phenylmethoxy)methyl]-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
- δ 160.1 (C-1, lactone carbonyl).
- δ 152.3 (C-6), 150.8 (C-8): Oxygenated aromatic carbons.
- δ 72.4 (OCH₂Ph): Methylenic carbon.
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry
- EI-MS (70 eV) :
Table 3: Key Spectroscopic Signatures
| Technique | Diagnostic Features |
|---|---|
| ¹H NMR | δ 4.60 (OCH₂Ph), δ 3.82–3.85 (OCH₃) |
| IR | 1715 cm⁻¹ (C=O), 1250–1050 cm⁻¹ (C–O) |
| UV-Vis | λₘₐₓ = 275 nm, 320 nm |
| MS | m/z 326 [M]⁺, 311, 283, 162 |
Properties
CAS No. |
143572-86-5 |
|---|---|
Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
6,8-dimethoxy-3-(phenylmethoxymethyl)isochromen-1-one |
InChI |
InChI=1S/C19H18O5/c1-21-15-8-14-9-16(12-23-11-13-6-4-3-5-7-13)24-19(20)18(14)17(10-15)22-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
USCHKUVSTGNLBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(OC2=O)COCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
Reaction : Phenol derivatives react with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions.
Example : 2,4-Dihydroxybenzaldehyde reacts with ethyl acetoacetate in the presence of FeCl₃ or H₂SO₄ to form the coumarin skeleton.
Advantages : High yields, scalable for substituted phenols.
Stobbe Condensation
Reaction : Salicylaldehydes undergo condensation with diethyl succinate in basic conditions (e.g., t-BuOK) to yield naphthoate esters, which cyclize to coumarins.
Example : 2,4-Dimethoxybenzaldehyde with diethyl succinate forms a naphthoate intermediate, later cyclized to the coumarin core.
Knoevenagel Condensation
Reaction : Salicylaldehydes react with active methylene compounds (e.g., malonates) under basic catalysis (e.g., piperidine).
Example : Salicylaldehyde and diethyl malonate yield coumarin-3-carboxylates, which can undergo further functionalization.
Methylation Strategies for 6,8-Dimethoxy Groups
Methylation of hydroxyl groups at positions 6 and 8 is critical. Two primary methods are compared below:
Example : 1,6-Dihydroxynaphthalene methylated using dimethyl sulfate in NaOH/petroleum ether yields 1,6-dimethoxynaphthalene. Adaptation to coumarin derivatives involves analogous conditions.
Functionalization at Position 3
The (phenylmethoxy)methyl group is introduced via alkylation or cross-metathesis:
Alkylation with Benzyl Bromide
Reaction : Hydroxymethyl intermediates react with benzyl bromide under basic conditions (e.g., K₂CO₃ in acetone).
Example : A hydroxymethyl coumarin derivative undergoes O-benzylation to form the target substituent.
Cross-Metathesis and Oxa-Michael Addition
Reaction : Allyl groups are cross-metathesized with methyl vinyl ketone (Grubbs II catalyst), followed by BF₃·OEt₂-mediated cyclization.
Example : Ethyl-3-allyl-4-hydroxy-1,6,8-trimethoxynaphthoate undergoes cross-metathesis to form an α,β-unsaturated ketone, which cyclizes to introduce the hydroxymethyl group.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Application : Accelerated Knoevenagel or Pechmann condensations under microwave irradiation reduce reaction times.
Example : Salicylaldehyde and Meldrum’s acid react in water under microwave conditions to yield coumarin-3-carboxylic acids.
Challenges and Optimization
Regioselectivity in Methylation
Issue : Competing methylation at undesired positions (e.g., 7 or 5).
Solution : Use protecting groups (e.g., TBS for hydroxyl groups) or phase-transfer catalysts to direct methylation.
Stability of the Benzyl-Protected Group
Risk : Hydrogenolysis under catalytic conditions.
Mitigation : Avoid excess catalysts (e.g., Pd/C) during downstream reactions.
Comparative Analysis of Key Methods
| Method | Core Formation | Methylation | Position 3 Functionalization | Overall Yield |
|---|---|---|---|---|
| Pechmann + Alkylation | FeCl₃-catalyzed | Dimethyl sulfate | Benzyl bromide/K₂CO₃ | 40–50% |
| Stobbe + Cross-Metathesis | t-BuOK cyclization | CuCl/NaOMe | Grubbs II/BF₃·OEt₂ | 30–40% |
| Knoevenagel + Microwave | Piperidine catalysis | Phase-transfer | Microwave-assisted alkylation | 45–55% |
Case Study: Synthesis of a Related Benzo[g]isochromene Quinone
A 9-step synthesis of 7,9-dimethoxy-3-propyl-3,4-dihydro-1H-benzo[g]isochromene-1,5,10-trione demonstrates scalable strategies:
- Stobbe Condensation : 2,4-Dimethoxybenzaldehyde → ethyl-4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate.
- Oxidation : PIFA-mediated oxidation to introduce hydroxy groups.
- Cross-Metathesis : Grubbs II catalyst with methyl vinyl ketone.
- Oxa-Michael Addition : BF₃·OEt₂ cyclization to form the isochromenone core.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran-1-one, 6,8-dimethoxy-3-[(phenylmethoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylmethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of sodium hydride.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Antioxidant Activity
Benzopyran derivatives have shown significant antioxidant properties. Research has demonstrated that compounds similar to 1H-2-Benzopyran-1-one exhibit the ability to scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have indicated that certain analogs can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .
2. Inhibition of Enzymes
Several studies have explored the role of benzopyran derivatives as inhibitors of key enzymes involved in neurodegenerative diseases:
- Monoamine Oxidase (MAO) : Compounds with similar structures have been found to inhibit MAO-B selectively, which is relevant for treating conditions like Parkinson's disease .
- Cholinesterases : These compounds also demonstrate activity against acetylcholinesterase and butyrylcholinesterase, making them potential candidates for Alzheimer's disease treatment by enhancing cholinergic neurotransmission .
Agricultural Applications
1. Pesticidal Properties
Benzopyran derivatives have been investigated for their potential use as natural pesticides. Their ability to disrupt the growth and reproduction of pests has been documented, suggesting a role in sustainable agriculture practices .
Materials Science Applications
1. Photocatalytic Activity
Research indicates that benzopyran derivatives can be utilized in photocatalytic applications due to their ability to absorb light and facilitate chemical reactions under UV or visible light exposure. This property can be harnessed in environmental remediation processes to degrade pollutants .
Case Studies
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 6,8-dimethoxy-3-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Generation of Reactive Oxygen Species: Inducing oxidative stress in cells, which can lead to cell death or other biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituent type and position. Key comparisons include:
Key Observations:
Substituent Effects on Physical Properties :
- The phenylmethoxy group in the target compound likely increases steric bulk and lipophilicity compared to simpler alkyl chains (e.g., pentyl in 61074-81-5) .
- Compounds with hydroxyl groups (e.g., 61074-83-7) exhibit higher polarity, reducing membrane permeability compared to methoxy-rich analogs.
Synthetic Pathways :
- Derivatives like 14f and 14g () are synthesized via nucleophilic additions, suggesting similar routes could apply to the target compound. However, the phenylmethoxy group may require protective strategies to avoid side reactions .
Calculated Properties :
- The dimethylpropenyl-substituted coumarin (CAS 19723-23-0) has a logP of 2.971, indicating moderate lipophilicity . The target compound’s logP is expected to be higher due to its aromatic substituent, though experimental validation is needed.
Biological Implications :
- Methoxy groups (e.g., 6,8-dimethoxy in the target compound) are associated with enhanced metabolic stability compared to hydroxylated analogs, which may undergo faster glucuronidation .
Biological Activity
1H-2-Benzopyran-1-one, specifically the derivative 6,8-dimethoxy-3-[(phenylmethoxy)methyl]-, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C12H12O4
- Molecular Weight : 220.22 g/mol
- IUPAC Name : 6,8-Dimethoxy-3-[(phenylmethoxy)methyl]-1H-2-benzopyran-1-one
Biological Activities
1H-2-Benzopyran derivatives have been investigated for various biological activities, including:
1. Antioxidant Activity
Research has shown that benzopyran compounds exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is implicated in various diseases.
2. Anti-inflammatory Effects
Studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways, suggesting their potential use in treating inflammatory conditions.
3. Anticancer Properties
Several derivatives of benzopyran have demonstrated cytotoxic effects against cancer cell lines. For instance:
- Case Study : A study on a related compound showed that it inhibited the proliferation of human gastric cancer cells by inducing apoptosis through caspase activation and downregulation of anti-apoptotic genes .
4. Neuroprotective Effects
Benzopyran derivatives have been evaluated for their ability to inhibit monoamine oxidases (MAOs), particularly MAO-B, which is relevant in neurodegenerative diseases like Parkinson's disease:
- Research Findings : A series of coumarin derivatives were found to selectively inhibit MAO-B with IC50 values in the low nanomolar range, indicating their potential as therapeutic agents for neuroprotection .
Structure-Activity Relationship (SAR)
The biological activity of benzopyran compounds is influenced by their structural features:
- Lipophilicity : Higher lipophilicity has been correlated with increased MAO-B inhibitory activity.
- Substituent Effects : The presence and position of methoxy groups significantly affect the compound's reactivity and biological efficacy.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Benzopyran A | MAO-B Inhibition | 0.51 | Selective inhibitor |
| Benzopyran B | Cytotoxicity (Cancer) | Varies | Induces apoptosis |
| Benzopyran C | Antioxidant | N/A | Reduces oxidative stress |
Q & A
Q. What are the established synthetic routes for preparing 6,8-dimethoxy-3-[(phenylmethoxy)methyl]-1H-2-benzopyran-1-one?
The compound can be synthesized via multi-step condensation and functionalization reactions. For example:
- Step 1: Condensation of substituted homophthalic acid derivatives with acyl chlorides (e.g., dodecanoyl chloride) under reflux to form the isocoumarin core .
- Step 2: Methoxy and benzyloxy groups are introduced via nucleophilic substitution or esterification. For instance, the phenylmethoxy group at C3 is added using benzyl bromide under basic conditions .
- Purification: Recrystallization from ethanol or chromatography is typically employed .
- Characterization: Confirm structure using IR (lactone C=O stretch at ~1710 cm⁻¹), ¹H/¹³C NMR (methoxy protons at δ 3.7–3.9 ppm), and mass spectrometry .
Q. What analytical methods are critical for structural elucidation of this compound?
- IR Spectroscopy: Identifies functional groups (e.g., lactone C=O, methoxy C-O) .
- NMR: ¹H NMR resolves diastereotopic protons near the stereogenic center (C3), while ¹³C NMR confirms quaternary carbons in the benzopyran ring .
- Mass Spectrometry: High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy groups) .
- X-ray Crystallography: Resolves absolute stereochemistry if enantiopure synthesis is performed .
Q. What safety protocols are recommended for handling this compound?
- Hazards: Classified as acutely toxic (oral, skin), skin/eye irritant, and respiratory sensitizer (GHS Category 2–4) .
- PPE: Use nitrile gloves, lab coat, and safety goggles. For dust-prone steps, wear a P95 respirator .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can enantioselective synthesis of the C3 stereogenic center be achieved?
- Chiral Catalysts: Use enantioselective reducing agents like TarB-NO2 with LiBH4 to reduce ketones to alcohols with >80% enantiomeric excess (ee) .
- Asymmetric Induction: Chiral auxiliaries (e.g., Evans’ oxazolidinones) can direct stereochemistry during alkylation or acylation steps .
- Analysis: Determine ee via chiral HPLC or NMR with chiral shift reagents .
Q. How do structural modifications (e.g., substituents on the benzyloxy group) impact biological activity?
- Bis-Derivatives: Bis-(1H-2-benzopyran-1-one) derivatives (e.g., 5a–5m) exhibit enhanced antifungal activity compared to monomers. The 4-chlorobenzylidene substituent (5a) shows 74.9% yield and potent activity due to electron-withdrawing effects .
- Methoxy vs. Hydroxy: Demethylation (e.g., using BBr3) increases polarity and hydrogen-bonding capacity, altering bioavailability .
- Assays: Test derivatives against Candida albicans (MIC assays) or in murine models for inflammation .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
- Diastereotopic Protons: For CH₂ groups near C3, use 2D NMR (COSY, NOESY) to distinguish overlapping signals .
- Impurity Analysis: LC-MS or TLC can detect byproducts from incomplete reactions or degradation.
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
Q. What strategies optimize demethylation reactions without degrading the benzopyran core?
Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?
- Substituent Libraries: Synthesize analogs with varied substituents (e.g., electron-donating/withdrawing groups on the phenyl ring) .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock) to predict binding to fungal CYP51 or human COX-2 .
- In Vivo Testing: Prioritize compounds with low cytotoxicity (e.g., HEK293 cell assays) for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
